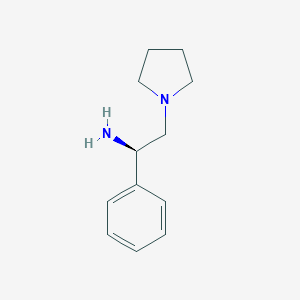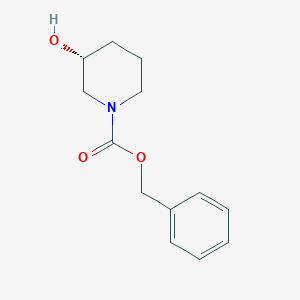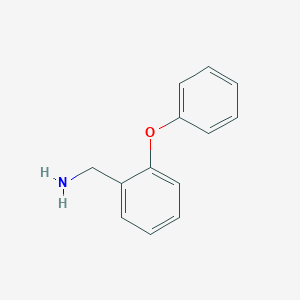
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since been used for various purposes. Phenylpiracetam is known for its ability to improve cognitive function, memory, and learning ability. It is also believed to have neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also enhance the activity of certain receptors in the brain, such as the AMPA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may help to improve cognitive function. It may also increase the production of certain proteins in the brain, which are involved in synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylpiracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high bioavailability. It has also been shown to have a number of cognitive-enhancing properties, which make it useful for studying cognitive function. However, there are also limitations to using Phenylpiracetam in lab experiments. It is a controlled substance in some countries and may be difficult to obtain. It also has a number of potential side effects, which may make it unsuitable for certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use as a treatment for cognitive decline in aging populations. It may also be useful for treating cognitive impairment in certain neurological disorders, such as Alzheimer's disease. Additionally, there is interest in studying the long-term effects of Phenylpiracetam use, as well as its potential for abuse and addiction.
In conclusion, Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It has a number of potential applications in both research and medicine. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Phenylpiracetam can be synthesized from piracetam, which is another nootropic drug. The synthesis involves the addition of a phenyl group to the piracetam molecule. The resulting compound is more potent than piracetam and has a higher bioavailability.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning ability in both humans and animals. It is also believed to have neuroprotective properties and may help to prevent age-related cognitive decline.
Eigenschaften
IUPAC Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)
![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)





